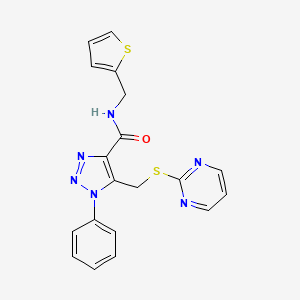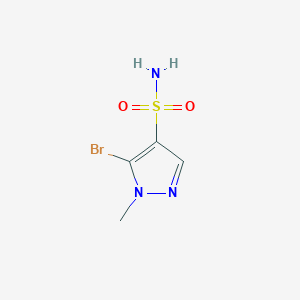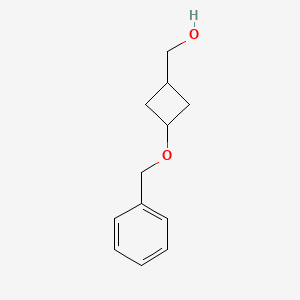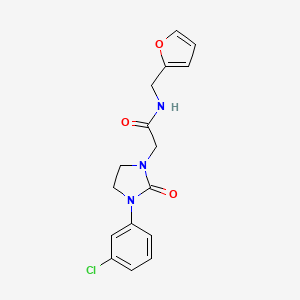
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also includes a pyridine ring and a sulfonamide group, which are also common in various drugs .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . The synthesis of such compounds is an important task in modern organic chemistry .Molecular Structure Analysis
The compound contains a piperidine ring, a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a pyridine ring, a six-membered ring with one nitrogen atom and five carbon atoms. The sulfonamide group consists of a sulfur atom, two oxygen atoms, and a nitrogen atom.Aplicaciones Científicas De Investigación
Selective 5-HT7 Receptor Ligands
- Research Context: N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines has been considered a strategy for designing selective 5-HT7 receptor ligands.
- Applications: This approach led to the development of potent and selective 5-HT7 receptor antagonists, which are of interest in treating central nervous system disorders due to their antidepressant-like and pro-cognitive properties (Canale et al., 2016).
Antimicrobial Activity
- Research Context: Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activity.
- Applications: These compounds displayed potential as antimicrobial agents, indicating their usefulness in addressing microbial resistance (El‐Emary et al., 2002).
Anticancer and Antimicrobial Agents
- Research Context: Novel sulfonamides, including derivatives of N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide, have been synthesized and tested against various cancer cell lines.
- Applications: These compounds have shown significant anticancer and antimicrobial activities, presenting them as potential candidates for drug development in these areas (Debbabi et al., 2017).
Antibacterial Agents
- Research Context: The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been aimed at creating antibacterial agents.
- Applications: Several of these compounds were found to have high antibacterial activities, underscoring their potential in treating bacterial infections (Azab et al., 2013).
Factor Xa Inhibitors
- Research Context: Amino(methyl) pyrrolidine-based sulfonamides, a novel class, have been designed as potent and selective FXa inhibitors.
- Applications: These compounds offer potential for developing new anticoagulant drugs, with one compound showing notable potency and selectivity (Shi et al., 2007).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Piperidine derivatives are known to affect a wide range of biochemical pathways, depending on the specific derivative and its targets .
Result of Action
The effects would likely depend on the specific targets of the compound and the biochemical pathways it affects .
Propiedades
IUPAC Name |
N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c23-19(15-26-17-5-2-1-3-6-17)22-11-8-16(9-12-22)13-21-27(24,25)18-7-4-10-20-14-18/h1-7,10,14,16,21H,8-9,11-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVBJSQOQPRGIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-4-methylphenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2829819.png)
![N-(4-methoxybenzyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2829821.png)
![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2829823.png)
![6-chloro-N-[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino]pyridin-2-amine](/img/structure/B2829825.png)

![(2E)-3-phenyl-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2829828.png)

![3-benzyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2829830.png)

![N-(4-chlorophenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2829833.png)



